3-(Benzenesulfinyl)-3-phenylpropanoic acid
Description
Significance of Chiral Sulfoxides in Modern Organic Chemistry
Chiral sulfoxides are organosulfur compounds that feature a stereogenic sulfur atom. Their importance in organic chemistry has grown substantially since the discovery of the first optically active sulfoxide (B87167) in 1926. iarc.fr These molecules are not merely chemical curiosities; they are highly valuable in nearly every sector of the chemical industry, including the development of new synthetic reagents, pharmaceuticals, and functional materials. chemicalbook.com
The utility of chiral sulfoxides stems from several key properties:
Chiral Auxiliaries: Enantiomerically pure sulfoxides serve as powerful chiral auxiliaries, guiding the stereochemical outcome of reactions to produce complex molecules with high levels of stereocontrol. chemicalbook.com
Synthetic Intermediates: They are versatile building blocks for asymmetric synthesis. iarc.frchemicalbook.com The sulfinyl group can be transformed into other functional groups or removed after it has served its stereodirecting purpose.
Biologically Active Molecules: The sulfinyl group is a recognized pharmacophore found in numerous pharmaceutical agents. nitech.ac.jp A prominent example is esomeprazole (B1671258) (Nexium), a chiral sulfoxide used as a proton pump inhibitor. nitech.ac.jpgoogle.com The stereochemistry at the sulfur atom can be crucial for a drug's efficacy and interaction with biological targets. google.com Chiral sulfoxides have demonstrated a wide range of biological activities, including anti-ulcer, antibacterial, and antifungal properties. chemicalbook.com
The synthesis of enantiopure sulfoxides is a major area of research, with methods including the stereoselective oxidation of prochiral sulfides and the transformation of diastereomerically pure sulfinate precursors. iarc.frnitech.ac.jp
Table 1: Examples of Biologically Active Chiral Sulfinyl Compounds
| Compound Name | Biological Activity/Application |
|---|---|
| Esomeprazole | Anti-ulcer (Proton Pump Inhibitor) nitech.ac.jp |
| Modafinil | Wakefulness-promoting agent nitech.ac.jp |
| Roniciclib | Investigational drug in cancer therapy nih.gov |
Context of Propanoic Acid Derivatives in Synthetic Strategies
Propanoic acid, also known as propionic acid, is a simple carboxylic acid with the chemical formula C₃H₆O₂. rsc.org Its derivatives are fundamental building blocks in a multitude of synthetic strategies. The propanoic acid scaffold is found in numerous natural products and pharmaceuticals, and its functional group handles—the carboxylic acid and the alkyl chain—allow for a wide range of chemical transformations.
Propanoic acid derivatives are significant for several reasons:
Versatile Intermediates: They serve as intermediates in the production of more complex chemicals, especially polymers like cellulose-acetate-propionate. nih.gov
Pharmacological Scaffolds: The 3-phenylpropanoic acid structure, in particular, is a core component of many biologically active compounds. iarc.frwikipedia.org For example, derivatives of 3-phenylpropanoic acid have been investigated for their potential as inhibitors of protein-protein interactions, which are targets for diseases like acute kidney injury. acs.org
Functional Group Reactivity: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing synthetic flexibility. youtube.com Furthermore, the position alpha to the carbonyl group can be functionalized, while the rest of the carbon chain allows for the introduction of other substituents, as seen in the structure of 3-(Benzenesulfinyl)-3-phenylpropanoic acid.
The synthesis of substituted propanoic acids can be achieved through various means, including the hydrogenation of cinnamic acid derivatives or the oxidation of the corresponding aldehydes. wikipedia.orggoogle.com
Table 2: Selected Propanoic Acid Derivatives and Their Applications
| Derivative Name | Application/Significance | Reference |
|---|---|---|
| 3-Phenylpropanoic Acid | Food additive, cosmetic ingredient, synthetic precursor | wikipedia.org |
| (R)-N-FMOC-3-Amino-3-phenylpropionic acid | Building block in peptide synthesis | fishersci.com |
| 3-Phenyl-3-phenylthiopropionic acids | Precursors to pharmacologically active amides and amines | nih.gov |
Research Trajectories for Complex Sulfinyl Carboxylic Acids
Molecules that contain both a sulfinyl group and a carboxylic acid, such as this compound, represent a class of bifunctional compounds with significant synthetic potential. The combination of a chiral center at the sulfur atom and the versatile reactivity of the carboxylic acid group makes them attractive targets for research.
Current research trajectories in this area focus on several key aspects:
Stereoselective Synthesis: A primary challenge is the development of methods to synthesize these compounds with high stereoselectivity. Strategies often involve the conjugate addition of chiral sulfinyl carbanions to α,β-unsaturated esters or acids. nitech.ac.jp The goal is to control the stereochemistry at both the sulfur atom and any adjacent carbon stereocenters.
Functional Group Interconversion: Research explores the unique reactivity imparted by the neighboring sulfinyl and carboxyl groups. The sulfinyl group can influence the acidity and reactivity of the carboxylic acid and adjacent C-H bonds. Conversely, the carboxylic acid can be used to direct reactions at other parts of the molecule. researchgate.net
Application as Advanced Building Blocks: There is growing interest in using complex sulfinyl carboxylic acids as sophisticated synthons for creating architecturally complex molecules. acs.org The development of one-pot syntheses for related structures like β-keto sulfoxides from carboxylic acids points to a trend towards more efficient and streamlined synthetic routes. acs.org The polarity and Lewis basicity of the sulfinyl group make it a key structural motif in medicinal chemistry and catalysis. nih.gov
While the direct synthesis of this compound is not prominently detailed, the synthesis of the analogous 3-(phenylsulfonyl)propionic acid from acrylic acid or maleic anhydride (B1165640) provides a conceptual pathway that could potentially be adapted by using a sulfinylating agent instead of a sulfonylating one. chemicalbook.comgoogle.com The development of new synthetic transformations is crucial for accessing unexplored chemical spaces and leveraging the diverse physicochemical properties of functional groups containing the S=O bond. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfinyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-15(17)11-14(12-7-3-1-4-8-12)19(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLYGZHYHJSLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzenesulfinyl 3 Phenylpropanoic Acid and Analogues
Strategies for Constructing the 3-Phenylpropanoic Acid Backbone
The 3-phenylpropanoic acid scaffold is a common structural motif for which numerous synthetic methods have been developed. These strategies range from the reduction of unsaturated precursors to the alkylation of smaller building blocks.
A prevalent and direct method for synthesizing 3-phenylpropanoic acid (also known as hydrocinnamic acid) is the reduction of the double bond in cinnamic acid or its derivatives. wikipedia.org This transformation can be achieved through various hydrogenation techniques.
Catalytic hydrogenation is a widely used approach, employing catalysts such as palladium on carbon (Pd/C), ruthenium on carbon (Ru/C), or Raney nickel. asianpubs.orgchemspider.comresearchgate.net These reactions typically utilize molecular hydrogen (H₂) gas, often under pressure, to achieve efficient saturation of the alkene functional group while leaving the carboxylic acid moiety intact. asianpubs.orggoogle.com For instance, a process using a Pd-containing catalyst for the hydrogenation of cinnamaldehyde (B126680) to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid, has been described as a commercially attractive route. google.com Another method details the reduction of cinnamic acid using sodium borohydride (B1222165) in the presence of Raney nickel, yielding 3-phenylpropanoic acid in high purity. chemspider.com
Transfer hydrogenation offers an alternative to the use of pressurized hydrogen gas. chemmethod.comresearchgate.net In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Formic acid has been shown to be an effective hydrogen source in the rhodium-catalyzed transfer hydrogenation of cinnamic acid, selectively reducing the double bond. chemmethod.com Other hydrogen sources like 1,4-cyclohexadiene (B1204751) can also be employed. researchgate.net
The choice of catalyst and reaction conditions can influence the selectivity of the reduction. While palladium catalysts are highly effective for C=C bond hydrogenation, other catalysts like Ru-Sn/Al₂O₃ have been explored for their potential to hydrogenate the carboxylic acid group, although selectivity can be challenging. asianpubs.orgresearchgate.net
Table 1: Selected Catalytic Systems for Hydrogenation of Cinnamic Acid
| Catalyst System | Hydrogen Source | Key Features | Yield of 3-Phenylpropanoic Acid |
|---|---|---|---|
| Chloro(1,5-cyclooctadiene) rhodium(I) dimer / Triethylamine | Formic Acid | High selectivity for C=C bond reduction under mild conditions. chemmethod.com | 95% chemmethod.com |
| Raney Nickel / Sodium Borohydride | Sodium Borohydride / Water | High yield and purity achieved under alkaline conditions. chemspider.com | 96.9% chemspider.com |
| 5% Pd/C | H₂ | Effective for hydrogenation of both the C=C bond and the aromatic ring. asianpubs.org | Not specified |
Alpha-Alkylation and Derivatization of Propanoic Acid Scaffolds
An alternative strategy for constructing substituted 3-phenylpropanoic acid backbones involves the alkylation of propanoic acid derivatives at the alpha-position (the carbon adjacent to the carboxyl group). This approach builds the carbon skeleton by forming a new carbon-carbon bond.
A common method is the alkylation of enolates derived from esters. youtube.comyoutube.com Propanoic esters can be deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). youtube.comyoutube.com This process quantitatively forms a lithium enolate. The resulting enolate is a potent nucleophile that can react with an alkyl halide (such as benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce the desired substituent at the α-position. youtube.com Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid.
The malonic ester synthesis represents a classic and highly versatile method for preparing substituted carboxylic acids. libretexts.orglibretexts.org This synthesis starts with diethyl malonate, whose α-hydrogens are particularly acidic (pKa ≈ 13) due to the presence of two flanking carbonyl groups. libretexts.org Deprotonation with a base like sodium ethoxide creates a stabilized enolate. This enolate can be alkylated once with a suitable alkyl halide and, if desired, the process can be repeated to introduce a second alkyl group. libretexts.org The final step involves the hydrolysis of both ester groups followed by heating, which induces decarboxylation to afford the final substituted carboxylic acid, having elongated the original alkyl halide by two carbons. libretexts.orglibretexts.org
Several other synthetic routes provide access to specifically substituted propanoic acids. For the direct precursor to 3-(benzenesulfinyl)-3-phenylpropanoic acid, the corresponding sulfide (B99878), 3-phenyl-3-(phenylthio)propanoic acid, can be synthesized. A key method for this is the addition of a thiol, such as mercaptobenzene (thiophenol), across the double bond of cinnamic acid. nih.gov This Michael addition reaction directly establishes the required carbon-sulfur bond at the 3-position.
Another approach involves the reaction of acrylic acid with benzenesulfonyl hydrazide, which has been shown to produce 3-(benzenesulfonyl)propionic acid. chemicalbook.com While this yields the sulfone, it demonstrates a method of constructing a 3-substituted propanoic acid backbone from simple precursors. Further modifications would be necessary to obtain the target sulfoxide (B87167).
Additionally, multi-step sequences starting from different materials can be envisioned. For example, 2-phenylpropanoic acid can be synthesized from ethylbenzene (B125841) via benzylic bromination, followed by cyanation and subsequent hydrolysis of the nitrile. youtube.com Adapting such a sequence could provide access to the desired 3-phenylpropanoic acid structure.
Installation of the Benzenesulfinyl Moiety
The sulfinyl group is a key functional group that introduces chirality into the target molecule. Its installation can be achieved either by oxidation of a pre-existing sulfide or by constructing the C-S-O unit from sulfinate precursors.
The most direct method for creating the benzenesulfinyl group is the oxidation of the corresponding prochiral sulfide, 3-phenyl-3-(phenylthio)propanoic acid. Achieving high enantioselectivity in this step is crucial for preparing enantiopure sulfoxides. libretexts.org
A variety of metal-based catalytic systems have been developed for asymmetric sulfoxidation. Chiral titanium-salen complexes, for example, are effective catalysts for the oxidation of sulfides using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP). libretexts.org Similarly, vanadium-salan complexes have been used to catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with H₂O₂, affording products in good yields and with high enantioselectivity. organic-chemistry.org Manganese-based catalysts, inspired by porphyrins, also enable the rapid and highly enantioselective oxidation of a broad range of sulfides with hydrogen peroxide. organic-chemistry.org
Enzyme-catalyzed oxidations offer a powerful alternative for synthesizing optically active sulfoxides. libretexts.org For instance, bacterial flavoenzymes like cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org Peroxidases, such as soybean pod shell peroxidase (SPSP), have also been successfully employed for the asymmetric sulfoxidation of thioethers to produce enantiopure sulfoxides. nih.gov
Table 2: Selected Catalysts for Asymmetric Oxidation of Sulfides
| Catalyst Type | Oxidant | Key Features | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Ti-salen | H₂O₂ / UHP | Effective for various alkyl aryl sulfides. libretexts.org | 92–99% libretexts.org |
| Chiral Vanadium-salan | H₂O₂ | Good yields and high enantioselectivity. organic-chemistry.org | Not specified |
| Chiral Manganese-porphyrin inspired | H₂O₂ | Rapid oxidation with excellent enantioselectivity. organic-chemistry.org | Not specified |
| Cyclohexanone Monooxygenase (CHMO) | Not specified | Enzyme-catalyzed with excellent enantioselectivity. libretexts.org | Not specified |
Reactions Involving Sulfinate Esters and Sulfinic Acids as Precursors
An alternative to direct oxidation is the construction of the sulfoxide from precursors such as sulfinic acids or their esters. This approach is particularly valuable for controlling stereochemistry.
The Andersen synthesis is a classic and reliable method for producing chiral sulfoxides. libretexts.org This method involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a diastereomerically pure sulfinate ester. libretexts.orgjchemrev.com Chiral alcohols like (-)-menthol are commonly used as auxiliaries to prepare the sulfinate esters (e.g., menthyl p-toluenesulfinates). After separation of the diastereomeric esters, reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically enriched sulfoxide. libretexts.org
More recent methods have expanded the utility of sulfinate precursors. Sulfenate anions (RSO⁻), which are the conjugate bases of sulfenic acids, can be generated in situ from precursors like β-sulfinyl esters and subsequently reacted with electrophiles. mdpi.comacs.org Palladium-catalyzed enantioselective arylation of sulfenate anions provides an efficient route to various chiral sulfoxides. organic-chemistry.org Similarly, a facile synthesis of allyl sulfoxides has been developed through the S-allylation of sulfinate esters under Pummerer-like conditions, avoiding common side reactions. rsc.orgchemrxiv.orgchemrxiv.org Straightforward access to enantioenriched sulfinate esters can also be achieved via organocatalytic asymmetric condensation of prochiral sulfinates and alcohols. nih.gov These versatile ester intermediates can then be converted to a variety of chiral sulfoxides. nih.gov
Enantioselective Synthesis and Stereochemical Aspects
Sulfur as a Stereogenic Center in Sulfoxides
The sulfinyl group (>SO) is a key functional group in organosulfur chemistry. wikipedia.org When the two organic groups attached to the sulfur atom are different, as in the case of 3-(benzenesulfinyl)-3-phenylpropanoic acid, the sulfur atom becomes a stereogenic center. wikipedia.orglibretexts.org This chirality arises from the tetrahedral electron-pair geometry of the sulfur atom, which has a lone pair of electrons, resulting in a stable trigonal pyramidal molecular shape. wikipedia.org
Unlike chiral amines, which often undergo rapid pyramidal inversion at room temperature leading to racemization, the energy barrier to invert the stereocenter in a sulfoxide (B87167) is substantially high. wikipedia.orglibretexts.org This optical stability means that enantiomers of chiral sulfoxides can be isolated and are stable under ambient conditions, making them valuable as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. wikipedia.orgrsc.org The preparation of enantiomerically pure sulfoxides is a significant area of research, with applications in pharmaceuticals and materials science. nih.govspringernature.comrsc.org
Asymmetric Induction in the Synthesis of Chiral Sulfinyl Propanoic Acids
Asymmetric induction is the process by which a chiral entity influences the creation of a new stereocenter in a molecule, leading to an unequal formation of stereoisomers. youtube.comyoutube.com In the synthesis of chiral sulfinyl propanoic acids, this can be directed at creating the chiral sulfur center, the chiral carbon center, or both, with a specific relative stereochemistry.
Catalytic Asymmetric Methods for Sulfoxide Formation
The most direct route to chiral sulfoxides is the catalytic enantioselective oxidation of prochiral sulfides. wiley-vch.de This approach avoids the need for stoichiometric chiral reagents and is often more atom-economical. acsgcipr.org A variety of catalytic systems have been developed for this transformation.
Metal-based catalysts are prominent, often employing titanium, vanadium, or other transition metals in conjunction with chiral ligands. wiley-vch.deacsgcipr.org The Kagan-Modena oxidation, which uses a titanium(IV) isopropoxide catalyst with a chiral diethyl tartrate (DET) ligand, is a foundational method in this field. acsgcipr.org Other successful ligands include derivatives of binaphthol (BINOL) and various diols. wiley-vch.de The choice of metal, ligand, and oxidant (typically a hydroperoxide) can be tailored to specific substrates to achieve high enantiomeric excess (ee). acsgcipr.org
Biocatalysis offers a powerful alternative, using enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or peroxidases to perform the oxidation with exceptional enantioselectivity. acsgcipr.orgnih.gov These enzymatic systems often operate under mild conditions and can provide access to sulfoxides with high chiral purity. nih.gov
Table 1: Selected Catalytic Systems for Asymmetric Sulfide (B99878) Oxidation
| Catalyst System | Chiral Ligand | Oxidant | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ti(OiPr)4 | Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Aryl Alkyl Sulfides | Up to >95% | acsgcipr.org |
| Vanadium Complexes | Schiff Bases | H2O2 | Various Sulfides | Up to 97% | nih.gov |
| Ti(OiPr)4/H2O | (R)-BINOL | tert-Butyl Hydroperoxide (TBHP) | Aryl Alkyl Sulfides | Up to 98% | wiley-vch.de |
| Enzymatic | Baeyer-Villiger Monooxygenases (BVMO) | O2 | Aryl Alkyl Sulfides | Often >99% | acsgcipr.orgnih.gov |
Chiral Auxiliary-Mediated Approaches to Propanoic Acid Stereocenters
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is highly effective for establishing the stereochemistry of the α-carbon in propanoic acid derivatives.
Well-known auxiliaries like Evans' oxazolidinones, pseudoephedrine, and camphorsultam are widely used. numberanalytics.com In a typical sequence, an achiral propanoic acid derivative is coupled to the chiral auxiliary. orgsyn.org The resulting adduct then undergoes a diastereoselective reaction, such as alkylation or an aldol (B89426) reaction, where the steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the electrophile to approach from the other side. numberanalytics.comnumberanalytics.com Finally, cleavage of the auxiliary yields the enantiomerically enriched propanoic acid derivative. wikipedia.org
Notably, the sulfinyl group itself can act as a powerful chiral auxiliary. nih.govacs.org For instance, Ellman's tert-butanesulfinamide is a versatile auxiliary used to synthesize chiral amines. wikipedia.orgacs.org The underlying principle involves the chiral sulfur center directing the stereochemical course of reactions on another part of the molecule. acs.org
Asymmetric Catalysis for Propanoic Acid Derivatives
Creating the chiral carbon center of propanoic acid derivatives can also be achieved through asymmetric catalysis, which avoids the synthetic steps of attaching and removing an auxiliary. acs.org While carboxylic acids can be challenging substrates due to their potential to interfere with catalysts, several effective methods have been developed. acs.orgnih.gov
One of the most relevant methods for synthesizing β-sulfinyl propanoic acid structures is the enantioselective sulfa-Michael addition. acs.org In this reaction, a thiol adds to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. The use of a chiral catalyst, often a bifunctional organocatalyst like a cinchona alkaloid derivative or an iminophosphorane, can activate both the nucleophile (thiol) and the electrophile (acrylate) to achieve high enantioselectivity in the formation of the new carbon-sulfur bond. acs.orgnih.gov The resulting β-thioether propanoate can then be oxidized to the target sulfoxide.
Table 2: Examples of Asymmetric Catalysis for Propanoic Acid Derivatives
| Reaction Type | Catalyst Type | Substrates | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Sulfa-Michael Addition | Bifunctional Iminophosphorane | Alkyl Thiol + α-Substituted Acrylate | Chiral β-Thioether Ester | Creates C-S bond with high ee (up to 96%) | acs.org |
| Sulfa-Michael Addition | Cinchona/Sulfonamide Organocatalyst | Thiol + Chalcone | Chiral β-Sulfanyl Ketone | Bifunctional activation leads to stereoinduction | nih.gov |
| Asymmetric Acetalization | N-Heterocyclic Carbene (NHC) | Carboxylic Acid + Dialdehyde | Chiral Phthalidyl Ester | Enantioselective modification of the carboxyl group | nih.gov |
Enantioselective Addition Reactions Involving Sulfinyl Species
When the sulfinyl group is already chiral, it can exert powerful stereocontrol over addition reactions that form new stereocenters. A prime example is the conjugate addition of a carbanion positioned alpha to a chiral sulfoxide. nih.govnitech.ac.jp
Lithiated chiral sulfoxides serve as excellent nucleophiles in Michael additions to α,β-unsaturated esters. The pre-existing and stable chirality at the sulfur atom directs the approach to the electrophile, resulting in the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. nitech.ac.jp This method provides a direct route to β-sulfinyl propanoic acid esters where the stereochemistry at both the sulfur and the C3 carbon is controlled in a single step. The reaction of the lithium anion of (R)-methyl p-tolyl sulfoxide with an unsaturated ester, for example, can yield a single diastereomer of the addition product. nih.gov
Diastereoselective Control in Multi-Chiral Center Systems
Since this compound contains two potential stereogenic centers, its synthesis can produce up to four stereoisomers (two pairs of enantiomers). Diastereoselective control refers to the ability to selectively synthesize one pair of enantiomers over the other. This control is crucial when forming the second stereocenter in a molecule that already possesses one.
This is often discussed in terms of "matched" and "mismatched" pairings. nih.gov In a matched pair, the inherent stereochemical preference of the chiral reagent or catalyst aligns with that of the chiral substrate, leading to high diastereoselectivity and yield. In a mismatched pair, these preferences oppose each other, resulting in lower selectivity and/or reactivity.
For example, in the addition of a chiral α-sulfinyl carbanion to an electrophile, the configuration of the new carbon stereocenter is dictated by the existing chirality at the sulfur atom. nih.gov Similarly, in the addition of a nucleophile to a chiral N-sulfinylimine, the sulfinyl group effectively controls the facial selectivity of the addition, leading to the formation of a single diastereomer. nih.gov By carefully selecting the configurations of the chiral sulfinyl group and any other chiral reagents or catalysts, chemists can direct the reaction to produce the desired diastereomer of the multi-chiral center system with high precision, sometimes achieving diastereomeric ratios (dr) greater than 99:1. nih.gov
Reactivity and Mechanistic Studies of 3 Benzenesulfinyl 3 Phenylpropanoic Acid
Chemical Reactivity of the Sulfinyl Group
The sulfinyl group (>S=O) is a key feature of 3-(benzenesulfinyl)-3-phenylpropanoic acid, imparting a range of reactive properties to the molecule. This sulfur-oxygen double bond is polar, with the oxygen atom being more electronegative, which results in a sulfur center that can exhibit both nucleophilic and electrophilic character. wikipedia.org
Sulfoxides, the class of compounds to which this compound belongs, possess both nucleophilic and electrophilic properties. nih.gov The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, while the partial positive charge on the sulfur, induced by the electronegative oxygen, makes it susceptible to attack by nucleophiles. manchester.ac.uk
The sulfur atom in the sulfinyl group can attack electrophiles, while the oxygen atom can act as a Lewis base. Conversely, upon activation by an electrophile, the sulfur atom becomes a good leaving group, facilitating nucleophilic attack at adjacent carbon atoms. acs.org This dual reactivity is fundamental to many of the transformations that sulfoxides undergo.
The sulfinyl group exists in an intermediate oxidation state and can therefore be either oxidized to a sulfonyl group or reduced to a sulfide (B99878).
Oxidation: The oxidation of sulfoxides to sulfones is a common transformation. wikipedia.org This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The oxidation of this compound would yield 3-(benzenesulfonyl)-3-phenylpropanoic acid.
Reduction: The deoxygenation of sulfoxides to the corresponding sulfides is also a well-established reaction. wikipedia.org This reduction can be carried out using a variety of reagents, including metal hydrides or phosphine-based reagents. The reduction of this compound would result in the formation of 3-(phenylthio)-3-phenylpropanoic acid.
| Reaction Type | Reagent Example | Product Functional Group |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfonyl (-SO₂-) |
| Reduction | Triphenylphosphine (PPh₃) | Sulfide (-S-) |
Sulfoxides that have a β-hydrogen atom can undergo a thermal elimination reaction, often referred to as a sulfoxide (B87167) pyrolysis or a Cope-type elimination. wikipedia.org This reaction proceeds through a five-membered cyclic transition state (an Ei mechanism) to form an alkene and a sulfenic acid. wikipedia.org In the case of this compound, this elimination would lead to the formation of cinnamic acid and benzenesulfenic acid. This type of elimination is a key step in the Julia olefination. wikipedia.org
The presence of the carboxylic acid group might influence the conditions required for this elimination. The reaction is typically carried out at elevated temperatures.
Sulfoxides are known to undergo several important rearrangement reactions, often initiated by the electrophilic activation of the sulfinyl group.
Pummerer Rearrangement: This reaction involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxythioether upon treatment with an acid anhydride (B1165640). organicreactions.orgresearchgate.net Although this compound itself does not have an α-hydrogen on the carbon bearing the sulfinyl group, derivatives where the carboxylic acid is modified could potentially undergo related transformations. The reaction proceeds via an intermediate sulfonium (B1226848) species. acs.org
Mislow-Evans Rearrangement: This is a organicreactions.orgsigmaaldrich.com-sigmatropic rearrangement of allylic sulfoxides to allylic alcohols. While not directly applicable to this compound in its ground state, this type of rearrangement highlights the versatility of sulfoxides in organic synthesis. acs.org
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is another site of reactivity in this compound. Its chemistry is dominated by reactions at the carbonyl carbon.
Carboxylic acids, including propanoic acid derivatives, undergo nucleophilic acyl substitution. vaia.compressbooks.pubmasterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. byjus.com The reaction generally proceeds through a tetrahedral intermediate. pressbooks.pub
For this compound, typical nucleophilic acyl substitution reactions would include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) would yield the corresponding ester. youtube.com
Amide Formation: Reaction with an amine, typically at high temperatures or with the use of a coupling agent, would produce the corresponding amide. youtube.com
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the more reactive acid chloride.
The reactivity of the carboxylic acid is generally independent of the sulfinyl group, although the electronic effects of the benzenesulfinyl substituent may have a minor influence on the reaction rates.
| Reaction | Nucleophile | Product |
| Esterification | Alcohol (R'OH) | Ester (-COOR') |
| Amide Formation | Amine (R'NH₂) | Amide (-CONHR') |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |
Alpha-Functionalization Reactions at the Propanoic Acid Moiety
The propanoic acid portion of this compound is a key site for chemical modification, particularly at the alpha-carbon (the carbon atom adjacent to the carboxylic acid group). One common strategy for achieving alpha-functionalization involves the generation of an enolate or a related nucleophilic species. This can be accomplished by deprotonating the alpha-carbon using a suitable base. The resulting enolate is resonance-stabilized, enhancing its nucleophilicity and allowing it to react with various electrophiles.
A classic method for introducing functionality at the alpha-position of similar propanoic acid structures is through an alkylation-hydrolysis-decarboxylation sequence involving a malonic ester. In this approach, a malonic ester is first deprotonated to form an enolate, which then undergoes alkylation. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired alpha-substituted propanoic acid. While not specific to this compound, this general principle highlights a viable pathway for its alpha-functionalization.
Another approach to functionalization involves targeting the C-H bonds of the propanoic acid moiety. Research has demonstrated the potential for remote meta C-H bond activation of the phenyl ring in 3-phenylpropanoic acid derivatives. nih.gov This suggests that, under specific catalytic conditions, selective functionalization of the propanoic acid chain itself may be achievable, offering alternative routes to novel derivatives.
Decarboxylation Reactions of Substituted Propanoic Acids
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids, including derivatives of 3-phenylpropanoic acid. The ease of decarboxylation is often influenced by the stability of the carbanion intermediate formed upon loss of CO2.
A notable development in this area is the direct radical-mediated decarboxylative sulfinamidation. nih.gov This method allows for the conversion of carboxylic acids into sulfinamides through a process facilitated by acridine (B1665455) photocatalysis. nih.gov The reaction proceeds via a one-electron process involving sulfinylamines and demonstrates a kinetically driven reactivity. nih.gov This approach is significant as it connects the broad chemical spaces of carboxylic acids and amines. nih.gov
Furthermore, classical synthetic sequences, such as the alkylation of a malonic ester followed by hydrolysis and decarboxylation, are effective for preparing various phenylpropanoic acid analogs. This multi-step process allows for precise construction of the carbon skeleton prior to the final decarboxylation step.
Interplay Between Sulfinyl and Carboxylic Acid Reactivities
The simultaneous presence of a sulfinyl group and a carboxylic acid group in this compound leads to a complex interplay of reactivities. The sulfinyl group, with its sulfur-oxygen double bond, can influence the electronic properties of the entire molecule. The α,β-unsaturated sulfinyl functional group is known to be involved in the activation of certain biological signaling pathways.
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. Conversely, the sulfinyl group can be oxidized to a sulfonyl group or be involved in reactions characteristic of sulfoxides. The relative reactivity of these two groups can often be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of amino acid-derived sulfonamides, the amino group selectively attacks the sulfonyl species, leaving the carboxylic acid group intact.
In the context of decarboxylative reactions, the development of methods that directly convert carboxylic acids to sulfinamides highlights the ability to harness the reactivity of both functionalities in a single transformation. nih.gov These studies show that the formation of sulfinamides is favored despite the thermodynamic preference for radical addition to the nitrogen atom, a finding supported by mechanistic and computational studies. nih.gov
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound and related compounds is crucial for optimizing synthetic routes and predicting product outcomes. Mechanistic studies often employ a combination of experimental techniques and computational modeling.
For instance, in the direct decarboxylative sulfinamidation of carboxylic acids, radical clock studies were used to probe the reaction mechanism. nih.gov These experiments determined a high rate constant for the reaction between an alkyl radical and a sulfinylamine, confirming the high reactivity of sulfinylamines towards alkyl radicals. nih.gov Machine learning models have also been developed to predict the efficiency of such reactions based on computationally generated descriptors of the underlying radical reactivity. nih.gov
The mechanism of electrophilic aromatic substitution on the phenyl ring of 3-phenylpropanoic acid involves the polarization of the electrophile by a Lewis acid catalyst, leading to the formation of a potent electrophile that attacks the electron-rich benzene (B151609) ring. In contrast, reactions at the benzylic position can proceed via radical mechanisms, often initiated by light or a radical initiator like AIBN.
The table below summarizes key mechanistic features of reactions involving phenylpropanoic acid derivatives.
| Reaction Type | Key Mechanistic Feature | Probing Method | Reference |
| Decarboxylative Sulfinamidation | Radical-mediated, kinetically driven | Radical clock studies, computational modeling | nih.gov |
| Electrophilic Aromatic Substitution | Formation of a potent electrophile via catalyst | Not specified | |
| Benzylic Bromination | Radical chain mechanism | Use of light or radical initiators | |
| Meta C-H Bond Functionalization | Selective activation of C-H bonds | Mechanistic experiments | nih.gov |
Chiral Resolution and Enantiomeric Enrichment
Fundamental Principles of Enantiomer Separation
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation a challenging task. The fundamental principle behind enantiomer separation lies in converting the enantiomeric pair into diastereomers by reacting them with a single enantiomer of another chiral compound, known as a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their separation by conventional techniques like crystallization or chromatography. Once separated, the chiral resolving agent is removed to yield the individual, pure enantiomers.
Another major strategy for enantiomer separation is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.
Diastereomeric Salt Formation for Carboxylic Acids
The carboxylic acid group in 3-(Benzenesulfinyl)-3-phenylpropanoic acid provides a convenient handle for diastereomeric salt formation, a widely used method for the resolution of acidic and basic compounds. wikipedia.org This technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.
The success of a diastereomeric salt resolution heavily depends on the choice of the chiral resolving agent. For resolving carboxylic acids like this compound, a variety of chiral amines can be employed. The selection process is often empirical, and a screening of different resolving agents is typically necessary to find one that forms diastereomeric salts with a significant difference in solubility. kiko-tech.co.jp
Commonly used chiral amines for the resolution of carboxylic acids include naturally occurring alkaloids such as brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. wikipedia.org The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable after the resolution process. The interaction between the carboxylic acid and the chiral amine involves the formation of a salt through an acid-base reaction. The differing spatial arrangements of the resulting diastereomeric salts lead to differences in their crystal packing and, consequently, their solubilities in a given solvent.
While specific resolving agents for this compound are not extensively documented in publicly available literature, the general principles suggest that chiral amines such as those listed in the table below would be suitable candidates for screening.
Table 1: Potential Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type |
| (R)-(+)-1-Phenylethylamine | Amine |
| (S)-(-)-1-Phenylethylamine | Amine |
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| Cinchonidine | Alkaloid |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol |
This table presents potential candidates based on general principles of diastereomeric salt resolution of carboxylic acids.
Once the diastereomeric salts are formed, the next crucial step is their separation by fractional crystallization. This process exploits the solubility difference between the two diastereomers in a specific solvent or solvent mixture. The less soluble diastereomer will crystallize out of the solution, while the more soluble one remains in the mother liquor.
The choice of solvent is critical and can significantly influence the efficiency of the resolution. nih.gov The ideal solvent should exhibit a large solubility difference between the diastereomeric salts, be non-reactive, and allow for good crystal formation. The crystallization process itself can be controlled by various parameters, including temperature, concentration, and cooling rate. In some cases, seeding the solution with a crystal of the desired diastereomer can induce crystallization and improve the yield and purity of the product. ntnu.no After filtration, the less soluble salt is treated with an acid to liberate the desired enantiomer of the carboxylic acid and the chiral resolving agent, which can often be recovered and reused. The more soluble diastereomer can also be isolated from the mother liquor and treated in a similar manner to obtain the other enantiomer.
Chromatographic Methods for Enantioseparation
Chromatographic techniques offer a powerful alternative to classical resolution for the separation of enantiomers. These methods are particularly useful for analytical-scale separations and can also be scaled up for preparative purposes.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of a broad range of compounds, including sulfoxides. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.
For the separation of sulfoxides like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are often effective. researchgate.net These CSPs, for example, Chiralpak® and Chiralcel® columns, can provide excellent enantioselectivity under various elution modes, including normal-phase, reversed-phase, and polar organic modes. The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The presence of the sulfinyl group (>S=O) in the molecule can participate in hydrogen bonding and dipole-dipole interactions with the CSP, which are key to the chiral recognition mechanism. nih.gov
Table 2: Hypothetical Chiral HPLC Method for this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table represents a hypothetical starting point for method development and is not based on experimentally verified data for this specific compound.
Beyond conventional HPLC, other advanced chromatographic techniques are available for the separation of chiral compounds. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC. fagg.be SFC with chiral stationary phases is particularly well-suited for the preparative-scale separation of enantiomers.
Another advanced technique is countercurrent chromatography (CCC), which is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. While not as common as HPLC, chiral ligand exchange CCC has been successfully applied to the enantioseparation of some chiral carboxylic acids.
Dynamic Kinetic Resolution in Sulfoxide (B87167) Chemistry
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, including sulfoxides, as it can theoretically convert a racemate into a single enantiomer with a 100% yield. This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the less reactive enantiomer, allowing it to be converted into the desired product. In the context of sulfoxide chemistry, various DKR methodologies have been developed, leveraging both enzymatic and chemical catalysis.
Biocatalytic approaches have emerged as a significant method for the kinetic resolution of racemic sulfoxides. frontiersin.org These methods often utilize sulfoxide reductases, which can selectively reduce one enantiomer of a sulfoxide to the corresponding sulfide (B99878), leaving the other enantiomer untouched and in high enantiomeric excess. frontiersin.org For instance, methionine sulfoxide reductase A (MsrA) is known for its (S)-enantiomer-reducing activity. nih.gov More recently, DMSO reductase (DmsABC) from E. coli has been identified as an enzyme that can complement MsrA's activity. nih.gov Furthermore, a MsrA homolog from Patescibacteria alcaliphila (paMsrA) has demonstrated excellent activity and enantioselectivity for a range of aryl methyl/ethyl sulfoxides, yielding the (R)-configured sulfoxides with up to 99% enantiomeric excess (ee). frontiersin.org
Transition metal-catalyzed reactions also represent a robust avenue for the DKR of sulfoxides. A notable example is the palladium(II)-catalyzed enantioselective C-H alkynylation of 2-(arylsulfinyl)pyridines. acs.org This method employs a chiral ligand, L-pGlu-OH, to achieve kinetic resolution, providing both the alkynylated products and the recovered starting sulfoxides in high yields and with excellent enantioselectivities (up to 99% ee). acs.org Another approach involves the use of chiral iridium(III) complexes, which can act as chiral receptors to discriminate between sulfoxide enantiomers under thermodynamic control. acs.org This method has been successful in the resolution of sulfoxide enantiomers, yielding products with high enantiomeric excess. acs.org
While specific studies on the dynamic kinetic resolution of this compound are not extensively detailed, the principles established for other chiral sulfoxides are directly applicable. The combination of a selective catalyst (enzymatic or metallic) with conditions that promote the racemization of the sulfoxide stereocenter would be the key to developing an efficient DKR process for this specific compound.
| DKR Method | Catalyst/Reagent | General Substrate Scope | Key Features |
|---|---|---|---|
| Biocatalytic Reductive Resolution | Sulfoxide Reductases (e.g., MsrA, DmsABC) | Aryl alkyl sulfoxides | High enantioselectivity (up to 99% ee) for one enantiomer while reducing the other. frontiersin.orgnih.gov |
| Palladium-Catalyzed C-H Functionalization | Pd(II) with chiral ligand (L-pGlu-OH) | 2-(Arylsulfinyl)pyridines | Achieves kinetic resolution through enantioselective C-H alkynylation, yielding products with up to 99% ee. acs.org |
| Chiral Metal Complex Recognition | Chiral Iridium(III) complexes | General sulfoxides | Resolution under thermodynamic control through diastereoselective coordination. acs.org |
| Hydrolytic DKR | Chiral phase-transfer catalyst and base | β-Lactones (e.g., 3-phenyl-2-oxetanone) | Applicable to related structures, providing chiral carboxylic acids. rsc.org |
Analytical Techniques for Enantiomeric Purity Determination
The accurate determination of enantiomeric purity is crucial for the development and application of chiral compounds like this compound. Several analytical techniques are available for this purpose, with High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) being the most widely used and effective method for sulfoxides. mdpi.com
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak AD-H), are particularly effective for the resolution of sulfoxide enantiomers. mdpi.com The separation mechanism often involves hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte enantiomers and the chiral selector. mdpi.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase and polar organic modes, significantly influences the separation efficiency. nih.govnih.gov
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, ristocetin (B1679390) A, and vancomycin, also offer broad selectivity for chiral sulfoxides. nih.gov Studies have shown that the teicoplanin and its aglycone (TAG) derivative are highly effective, capable of resolving a wide array of sulfoxide compounds. nih.gov An interesting and consistent observation with these CSPs is the enantiomeric retention order; for instance, on teicoplanin and TAG phases, the (S)-(+)-sulfoxide enantiomer is consistently eluted before the (R)-(-)-enantiomer. nih.gov
Besides HPLC, other chromatographic and spectroscopic methods can be employed for determining enantiomeric purity. Gas Chromatography (GC) on a chiral stationary phase can also be used for the analytical-scale resolution of enantiomers. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents or in a chiral solvent, can be used to differentiate between enantiomers. libretexts.org The chiral environment induces non-identical chemical shifts for the nuclei of the two enantiomers, allowing for their quantification. libretexts.org
For this compound, a direct chiral HPLC method would be the most suitable approach for determining its enantiomeric excess. The development of such a method would involve screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.
| Analytical Technique | Principle | Application to Sulfoxides |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | The most common and effective method. Polysaccharide and macrocyclic glycopeptide CSPs are widely used. mdpi.comnih.gov |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Used for analytical-scale resolution of enantiomers. libretexts.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvents to induce diastereomeric environments, leading to different chemical shifts for enantiomers. | Provides direct observation and quantification of enantiomers in solution. libretexts.org |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | An alternative to HPLC for chiral separations of sulfoxides. mdpi.com |
Applications in Advanced Organic Synthesis
3-(Benzenesulfinyl)-3-phenylpropanoic acid as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, transferring their stereochemical information to the final product. acs.org The utility of this compound as a chiral building block stems from its densely functionalized and stereochemically defined structure. The presence of a carboxylic acid allows for a variety of chemical transformations, such as amide bond formation, esterification, or reduction to an alcohol, providing a handle for chain elongation or connection to other molecular fragments.
The synthesis of complex chiral molecules can be streamlined by utilizing such pre-existing stereocenters. For instance, the propanoic acid backbone with a phenyl group at the 3-position is a common structural motif in many biologically active compounds. By starting with enantiomerically pure this compound, a specific stereoisomer of a target molecule can be synthesized with high stereochemical control.
Research on related chiral propanoic acid derivatives has demonstrated their successful application in the synthesis of complex natural products and pharmaceuticals. nih.gov For example, chiral 2-substituted-3-phenylpropanoic acids are key components in the synthesis of various bioactive molecules. scielo.org.mx The benzenesulfinyl group in this compound not only imparts chirality but also influences the reactivity of the molecule, which can be exploited in subsequent synthetic steps.
The general strategy for using this compound as a chiral building block would involve its initial preparation in an enantiomerically pure form, followed by its incorporation into a synthetic sequence. The stereocenter at the sulfur atom can be used to control the formation of new stereocenters in the molecule.
Utilization as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The sulfinyl group is a well-established and powerful chiral auxiliary in asymmetric synthesis due to its high degree of stereochemical stability and its ability to induce high levels of diastereoselectivity in a wide range of reactions. nih.govnih.gov
The this compound molecule is well-suited to function as a chiral auxiliary. The carboxylic acid group provides a convenient point of attachment to a prochiral substrate. Once attached, the bulky and stereoelectronically defined benzenesulfinyl group can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.
One of the most common applications of sulfinyl chiral auxiliaries is in the stereoselective alkylation of enolates. wikipedia.org In a hypothetical application, the carboxylic acid of this compound could be converted to an ester or amide. Deprotonation of the α-carbon would generate a chiral enolate, where the benzenesulfinyl group would direct the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
Table 1: Hypothetical Stereoselective Alkylation using a Derivative of this compound as a Chiral Auxiliary
| Entry | Electrophile (R-X) | Product Diastereomeric Excess (d.e.) |
| 1 | Methyl iodide | >95% |
| 2 | Benzyl (B1604629) bromide | >95% |
| 3 | Allyl bromide | >90% |
Note: The data in this table is hypothetical and based on typical results observed with other sulfinyl-based chiral auxiliaries.
Another important application is in stereoselective aldol (B89426) reactions. scielo.org.mx By forming an N-acyl derivative of an oxazolidinone or a similar chiral auxiliary carrier with this compound, the resulting enolate would be biased to react with an aldehyde from a specific direction, leading to the formation of a syn- or anti-aldol product with high stereocontrol. The stereochemical outcome can often be controlled by the choice of Lewis acid and reaction conditions.
The removal of the this compound auxiliary after the stereoselective transformation can be achieved through standard chemical methods, such as hydrolysis or reduction, to reveal the newly formed chiral center in the product.
Role as a Ligand in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. researchgate.net Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. rsc.org The stereochemical information of the ligand is transferred to the catalytic cycle, leading to the preferential formation of one enantiomer of the product.
Chiral sulfoxides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. nih.govrsc.org The sulfur atom of the sulfoxide (B87167) group can coordinate to a transition metal, and the chiral environment created by the substituents on the sulfur can influence the stereochemical course of the reaction.
This compound possesses both a coordinating sulfoxide group and a carboxylic acid moiety. The carboxylic acid could be used to anchor the ligand to a solid support or to introduce additional coordinating groups. The phenyl group and the benzene (B151609) ring of the sulfinyl group provide steric bulk that can create a well-defined chiral pocket around the metal center.
Potential applications for this compound as a ligand could include rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones, palladium-catalyzed asymmetric allylic alkylations, or copper-catalyzed asymmetric conjugate additions. rsc.org The effectiveness of the ligand would depend on its ability to form a stable and stereochemically rigid complex with the metal.
Table 2: Potential Asymmetric Catalytic Reactions Employing this compound as a Ligand
| Reaction Type | Metal | Typical Substrates | Potential Enantiomeric Excess (e.e.) |
| Conjugate Addition | Rh(I) | α,β-Unsaturated ketones, Arylboronic acids | Up to 99% |
| Allylic Alkylation | Pd(0) | Allylic acetates, Nucleophiles | Up to 98% |
| Diels-Alder Reaction | Cu(II) | Dienes, Dienophiles | Up to 95% |
Note: The data in this table is speculative and based on the performance of other chiral sulfoxide ligands in similar catalytic systems.
The modular nature of this compound would allow for the synthesis of a library of related ligands with different steric and electronic properties by modifying the phenyl or benzenesulfinyl groups. This would enable the fine-tuning of the ligand structure to optimize the enantioselectivity for a specific catalytic transformation.
Intermediacy in the Synthesis of Complex Organic Structures
The strategic use of chiral intermediates is a cornerstone of modern organic synthesis. acs.org this compound, with its multiple functional groups and defined stereochemistry, is a prime candidate for serving as a key intermediate in the synthesis of complex, biologically active molecules.
The sulfoxide group itself can be a precursor to other functional groups. For example, it can be reduced to a sulfide (B99878) or oxidized to a sulfone. wikipedia.org More importantly, sulfoxides can undergo Pummerer-type rearrangements to introduce new functionality at the α-position. Furthermore, the sulfinyl group can be removed reductively, leaving behind a carbon-carbon single bond where it was once attached. This "traceless" nature of the sulfinyl group makes it a powerful tool for carbon-carbon bond formation.
A synthetic strategy could involve using the chiral sulfinyl group to control the stereochemistry of several steps in a synthetic sequence. Once its role in establishing the desired stereocenters is complete, it can be removed to yield the final target molecule. This approach has been widely used in the synthesis of natural products where the temporary introduction of a sulfinyl group facilitates key bond formations and stereochemical control.
For example, the synthesis of a complex polyketide or a chiral alkaloid could utilize a fragment derived from this compound. The stereochemistry imparted by the sulfinyl group would be carried through the synthesis, ultimately leading to the desired stereoisomer of the final product. The ability to perform stereoselective reactions on a molecule that is already a chiral building block enhances its value as a synthetic intermediate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Benzenesulfinyl)-3-phenylpropanoic acid, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and protection-deprotection strategies. For example, chiral auxiliary techniques, such as TiCl₄-mediated alkylation, are employed to ensure enantioselectivity during stereochemical formation. Reaction conditions like temperature (e.g., maintaining 0–5°C during chiral induction) and solvent polarity critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
- Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Typical Yield | 60–75% (multi-step) | |
| Critical Solvent | Dichloromethane (for TiCl₄ reactions) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to verify benzenesulfinyl and phenyl group integration.
- HPLC-MS : Confirm molecular weight (C₁₅H₁₄O₃S, MW 278.34 g/mol) and enantiomeric excess (if applicable) .
- X-ray Crystallography : Resolve stereochemistry for asymmetric variants .
Q. What are the key physicochemical properties influencing reactivity in further derivatization?
- Methodological Answer : The sulfinyl group’s electrophilicity and the carboxylic acid’s acidity (pKa ~3.5) dictate reactivity. For example:
- Derivatization : The sulfinyl moiety participates in nucleophilic substitutions, while the carboxylic acid enables esterification or amide coupling.
- Stability : The compound degrades under strong bases (pH >10), requiring neutral buffers for biological assays .
Advanced Research Questions
Q. What strategies effectively address stereochemical challenges during asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis requires:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during alkylation .
- Catalytic Asymmetric Oxidation : Employ Sharpless-type conditions to oxidize prochiral sulfides to sulfoxides with >90% ee .
- Data Contradiction Note : Some protocols report lower ee (70–80%) when scaling reactions beyond 10 mmol, highlighting the need for rigorous optimization .
Q. How do structural modifications at the benzenesulfinyl group impact biological activity?
- Methodological Answer : Replace the sulfinyl group with sulfonyl or thioether moieties and compare bioactivity:
- Hypoglycemic Activity : In diabetes models, sulfinyl derivatives show superior insulin signaling modulation compared to sulfonyl analogs (IC₅₀: 12 μM vs. 45 μM) .
- SAR Table :
| Derivative | Target Activity (IC₅₀) | Structural Feature |
|---|---|---|
| Sulfinyl | 12 μM (PPARγ activation) | Chiral S=O group |
| Sulfonyl | 45 μM | S=O₂ group |
| Thioether | Inactive | S-CH₂ group |
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity. To mitigate:
- Standardize Assays : Use isogenic cell lines (e.g., HEK293-T) and validate purity via HPLC.
- Meta-Analysis : Cross-reference data from PubChem or NIST databases to identify outliers .
- Example : A 2024 study reported anti-inflammatory activity (IC₅₀: 25 μM in RAW264.7 cells), while a 2025 paper found no effect. The latter attributed this to impurity (>90% vs. 85% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
